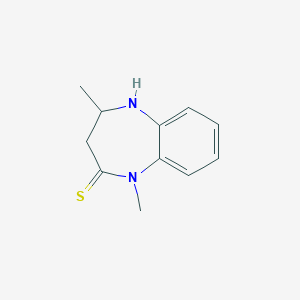
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Commonly known as DMCM, this compound belongs to the class of benzodiazepines and is synthesized through a multi-step process.
Mécanisme D'action
DMCM acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for regulating the activity of neurons. It enhances the activity of GABA receptors, resulting in the inhibition of neuronal activity and the reduction of anxiety, seizures, and insomnia.
Effets Biochimiques Et Physiologiques
DMCM has been shown to have a range of biochemical and physiological effects on the brain and body. It increases the levels of GABA in the brain, resulting in the inhibition of neuronal activity. It also affects the levels of other neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
DMCM has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, it also has limitations, such as its short half-life and potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on DMCM, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, DMCM is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Méthodes De Synthèse
DMCM is synthesized through the reaction of 2-amino-5-methylbenzophenone with thiosemicarbazide in the presence of acetic acid. This reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization.
Applications De Recherche Scientifique
DMCM has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. It has been found to exhibit anxiolytic, anticonvulsant, and sedative properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
123229-11-8 |
|---|---|
Nom du produit |
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione |
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3 |
Clé InChI |
VLXKNLFRCQDNBG-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1)C |
SMILES canonique |
CC1CC(=S)N(C2=CC=CC=C2N1)C |
Synonymes |
2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



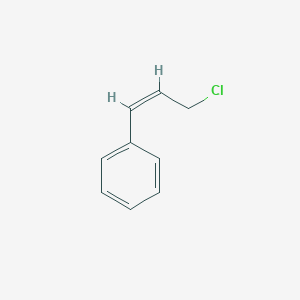
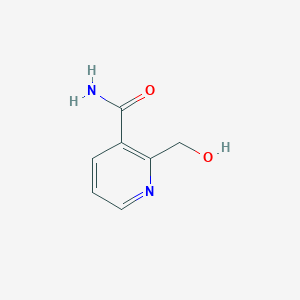
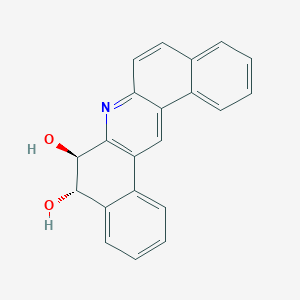

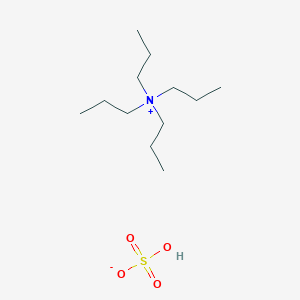
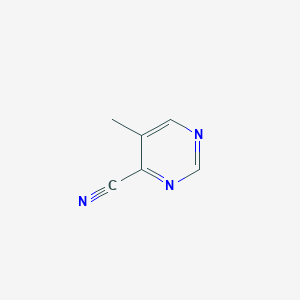
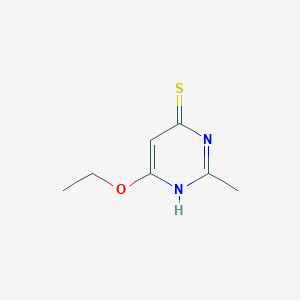
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
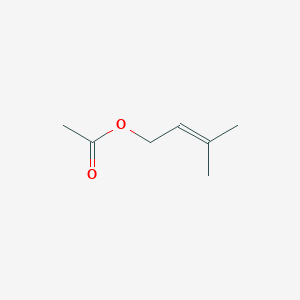
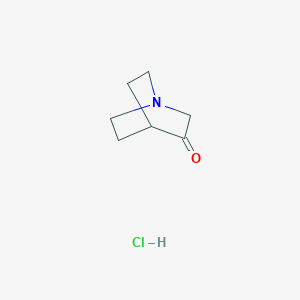
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
